An In-Depth Technical Guide to Methyl 5-chloro-4-formylthiophene-2-carboxylate
An In-Depth Technical Guide to Methyl 5-chloro-4-formylthiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of methyl 5-chloro-4-formylthiophene-2-carboxylate, a key heterocyclic building block in organic synthesis. The document delves into its chemical structure, physicochemical properties, and spectroscopic profile. A detailed exposition of its synthesis via the Vilsmeier-Haack reaction is presented, grounded in the mechanistic principles of electrophilic aromatic substitution on electron-rich thiophene systems. Furthermore, this guide explores the reactivity of its constituent functional groups—the aldehyde and the methyl ester—highlighting their utility in the construction of more complex molecular architectures relevant to medicinal chemistry and materials science. Safety protocols and handling procedures are also discussed to ensure its effective and responsible use in a laboratory setting. This document is intended to serve as a valuable resource for researchers and professionals engaged in the design and synthesis of novel chemical entities.
Introduction: The Significance of Functionalized Thiophenes
Thiophene and its derivatives are cornerstone scaffolds in the field of medicinal chemistry and materials science.[1][2] These five-membered heterocyclic compounds are prevalent in a wide array of biologically active molecules, exhibiting diverse pharmacological properties including antimicrobial, anti-inflammatory, and anticancer activities.[1][2] The thiophene ring often serves as a bioisosteric replacement for a phenyl group, offering a similar spatial arrangement while modulating electronic and metabolic properties.[3] The introduction of various substituents onto the thiophene nucleus allows for the fine-tuning of a molecule's biological activity, selectivity, and pharmacokinetic profile.[2]
Methyl 5-chloro-4-formylthiophene-2-carboxylate is a polysubstituted thiophene that presents multiple points for synthetic diversification, making it a valuable intermediate for the synthesis of complex molecular targets.[4][5] This guide provides an in-depth examination of its chemical and physical properties, a detailed protocol for its synthesis, and an exploration of its synthetic potential.
Molecular Structure and Physicochemical Properties
The chemical structure of methyl 5-chloro-4-formylthiophene-2-carboxylate is characterized by a central thiophene ring substituted with a methyl carboxylate group at the 2-position, a formyl (aldehyde) group at the 4-position, and a chlorine atom at the 5-position.
| Property | Value | Source |
| IUPAC Name | methyl 5-chloro-4-formylthiophene-2-carboxylate | |
| CAS Number | 77133-26-7 | [6] |
| Molecular Formula | C₇H₅ClO₃S | [6] |
| Molecular Weight | 204.63 g/mol | [6] |
| SMILES | O=C(C1=CC(C=O)=C(Cl)S1)OC | [6] |
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Caption: Chemical structure of methyl 5-chloro-4-formylthiophene-2-carboxylate.
Spectroscopic Characterization
¹H NMR Spectroscopy (Predicted)
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Aldehydic Proton (CHO): A singlet is expected in the downfield region, typically between δ 9.8 and 10.5 ppm.
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Thiophene Proton: A singlet corresponding to the proton at the C3 position is anticipated in the aromatic region, likely between δ 7.5 and 8.0 ppm.
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Methyl Ester Protons (OCH₃): A singlet for the three methyl protons should appear upfield, generally between δ 3.8 and 4.0 ppm.
¹³C NMR Spectroscopy (Predicted)
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Aldehydic Carbonyl (CHO): A resonance in the highly deshielded region, around δ 185-195 ppm.
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Ester Carbonyl (COOCH₃): A peak expected between δ 160 and 165 ppm.
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Thiophene Carbons: Four distinct signals are expected for the thiophene ring carbons. The carbon bearing the chlorine (C5) and the carbon attached to the ester (C2) would be significantly influenced by these substituents. The formyl-bearing carbon (C4) and the protonated carbon (C3) will also have characteristic shifts.
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Methyl Ester Carbon (OCH₃): A signal in the upfield region, typically around δ 52-55 ppm.
Infrared (IR) Spectroscopy (Predicted)
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C=O Stretching (Aldehyde): A strong absorption band is expected in the range of 1680-1700 cm⁻¹.
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C=O Stretching (Ester): Another strong absorption band, typically around 1720-1740 cm⁻¹.
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C-H Stretching (Aldehyde): A characteristic pair of weak to medium bands may appear around 2820 and 2720 cm⁻¹.
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C-Cl Stretching: A band in the fingerprint region, typically between 600 and 800 cm⁻¹.
Mass Spectrometry (Predicted)
The mass spectrum should display a molecular ion peak (M⁺) corresponding to the molecular weight of 204.63 g/mol . A characteristic isotopic pattern for the presence of one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio) would be a key diagnostic feature. Fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) and the formyl group (-CHO).
Synthesis via the Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[7][8] This reaction utilizes a Vilsmeier reagent, a chloroiminium salt, which is typically generated in situ from a substituted amide, most commonly N,N-dimethylformamide (DMF), and a halogenating agent such as phosphorus oxychloride (POCl₃).[2][7]
The synthesis of methyl 5-chloro-4-formylthiophene-2-carboxylate proceeds via the Vilsmeier-Haack formylation of its precursor, methyl 5-chlorothiophene-2-carboxylate. The electron-donating nature of the sulfur atom in the thiophene ring activates it towards electrophilic substitution.
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Caption: Workflow for the Vilsmeier-Haack synthesis.
Mechanistic Rationale
The reaction mechanism involves two key stages:
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Formation of the Vilsmeier Reagent: DMF acts as a nucleophile, attacking the electrophilic phosphorus atom of POCl₃. A subsequent rearrangement and elimination of a dichlorophosphate species generates the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[2][8]
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Electrophilic Substitution: The electron-rich thiophene ring of the starting material, methyl 5-chlorothiophene-2-carboxylate, attacks the electrophilic carbon of the Vilsmeier reagent. The directing effects of the substituents on the thiophene ring favor substitution at the C4 position. The resulting iminium salt intermediate is then hydrolyzed during the aqueous work-up to yield the final aldehyde product.[7][8]
Generalized Experimental Protocol
The following is a representative protocol for the Vilsmeier-Haack formylation, which should be optimized for the specific synthesis of methyl 5-chloro-4-formylthiophene-2-carboxylate.
Materials:
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Methyl 5-chlorothiophene-2-carboxylate
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N,N-Dimethylformamide (DMF), anhydrous
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Phosphorus oxychloride (POCl₃)
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Dichloromethane (DCM), anhydrous
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Ice
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate or sodium sulfate
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Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
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Vilsmeier Reagent Preparation: In a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), place anhydrous DMF (3-5 equivalents). Cool the flask in an ice bath to 0 °C. Slowly add POCl₃ (1.1-1.5 equivalents) dropwise to the cooled DMF with vigorous stirring. The Vilsmeier reagent forms as a solid or viscous oil.
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Reaction with Thiophene Substrate: Dissolve methyl 5-chlorothiophene-2-carboxylate (1 equivalent) in anhydrous DCM and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.
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Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or gently heat to drive the reaction to completion. Monitor the reaction progress by thin-layer chromatography (TLC).
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Work-up: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice. Stir vigorously until the ice has melted. This step hydrolyzes the intermediate iminium salt.
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Neutralization and Extraction: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases. Transfer the mixture to a separatory funnel and extract the product with DCM or another suitable organic solvent (e.g., ethyl acetate) three times.
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Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
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Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford pure methyl 5-chloro-4-formylthiophene-2-carboxylate.
Reactivity and Synthetic Applications
The two key functional groups of methyl 5-chloro-4-formylthiophene-2-carboxylate, the aldehyde and the methyl ester, provide a versatile platform for a wide range of chemical transformations.
Reactions of the Formyl Group
The aldehyde functionality is a gateway to numerous synthetic operations:
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Oxidation: The formyl group can be readily oxidized to a carboxylic acid, yielding 5-chloro-2-(methoxycarbonyl)thiophene-4-carboxylic acid.
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Reduction: Reduction of the aldehyde, for instance with sodium borohydride, will provide the corresponding primary alcohol, methyl 5-chloro-4-(hydroxymethyl)thiophene-2-carboxylate.
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Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) can be used to introduce a variety of aminoalkyl substituents.
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Wittig Reaction and Related Olefinations: The aldehyde can undergo Wittig, Horner-Wadsworth-Emmons, or related olefination reactions to form carbon-carbon double bonds, extending the carbon skeleton.
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Condensation Reactions: The formyl group can participate in condensation reactions such as the Knoevenagel condensation with active methylene compounds or the Henry reaction with nitroalkanes.
Reactions of the Methyl Ester Group
The methyl ester can also be selectively transformed:
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Hydrolysis: Saponification of the ester with a base like lithium hydroxide or sodium hydroxide will yield the corresponding carboxylic acid, 5-chloro-4-formylthiophene-2-carboxylic acid.
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Amidation: Direct reaction with amines, often at elevated temperatures or with catalysis, can produce the corresponding amides.
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Reduction: Strong reducing agents like lithium aluminum hydride will reduce the ester to a primary alcohol. Note that under these conditions, the aldehyde would also be reduced.
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Caption: Synthetic utility of methyl 5-chloro-4-formylthiophene-2-carboxylate.
Safety and Handling
While a specific Safety Data Sheet (SDS) for methyl 5-chloro-4-formylthiophene-2-carboxylate is not widely available, data from structurally related thiophene compounds suggest that appropriate safety precautions should be taken.
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General Handling: This compound should be handled in a well-ventilated fume hood.[3][9] Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, should be worn at all times.[9][10] Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[9][10]
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Toxicological Information: Thiophene derivatives can be irritating to the skin, eyes, and respiratory system.[9][10] Some may be harmful if swallowed or inhaled.[11]
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[9][10]
It is imperative to consult the specific SDS provided by the supplier before handling this chemical.
Conclusion
Methyl 5-chloro-4-formylthiophene-2-carboxylate is a highly functionalized and synthetically versatile building block. Its preparation via the well-established Vilsmeier-Haack reaction and the orthogonal reactivity of its formyl and ester groups make it a valuable intermediate in the synthesis of complex heterocyclic systems. This guide provides a foundational understanding of its properties, synthesis, and reactivity, which should empower researchers to effectively utilize this compound in their synthetic endeavors in drug discovery and materials science.
References
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Vogt, E.-J., Zapol'skii, V. A., Nutz, E., & Kaufmann, D. E. (2012). Chemistry of Polyhalogenated Nitrobutadienes, Part 11: ipso-Formylation of 2-Chlorothiophenes under Vilsmeier-Haack Conditions. Zeitschrift für Naturforschung B, 67(3), 285–294. [Link]
-
Chemistry Steps. Vilsmeier-Haack Reaction. (2023). [Link]
- Patel, H. M., & Patel, V. R. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research, 3(11), 4069-4084.
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Labinsights. Thiophenes - Heterocyclic Organic Compounds. (2023). [Link]
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The Royal Society of Chemistry. D-π-A Structured Porphyrins for Highly Efficient Dye-Sensitized Soar Cells. [Link]
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Chemcia Scientific. MATERIAL SAFETY DATA SHEET. [Link]
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Wikipedia. Vilsmeier–Haack reaction. [Link]
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